Norpseudoephedrine

描述

Historical Context of Research on Phenethylamine (B48288) Alkaloids

The scientific exploration of phenethylamine alkaloids, a broad class of naturally occurring compounds, has a rich history deeply intertwined with ethnobotany and medicinal chemistry. Compounds derived from plants, particularly those in the Ephedra genus, have been recognized for their physiological effects for centuries gsconlinepress.communi.czwikipedia.orgnih.govresearchgate.netijhalal.orgnih.gov. The systematic study of alkaloids gained momentum in the early 19th century with the isolation of morphine, marking a pivotal moment in understanding the active principles of natural products muni.cz.

The phenethylamine skeleton, a core structure found in many neurotransmitters and psychoactive compounds, became a focal point of research. Ephedrine (B3423809), isolated from Ephedra species, was first identified in 1885 and later became commercially available in 1926, highlighting its early pharmacological significance wikipedia.org. The identification and characterization of other phenethylamine derivatives, such as mescaline from the peyote cactus, further expanded the scope of research into this chemical class, revealing their complex interactions with biological systems nih.gov. Norpseudoephedrine emerged as a significant member of this family, often studied in relation to its more well-known counterparts like ephedrine and pseudoephedrine, and its presence in plants like Catha edulis (Khat) also contributed to its research profile nih.govresearchgate.netnih.govwikipedia.org.

Nomenclatural and Stereochemical Considerations within the Ephedra Alkaloid Family

This compound belongs to the phenylpropanolamine and phenethylamine chemical classes, sharing structural similarities with amphetamines nih.govresearchgate.netnih.govwikipedia.orgresearchgate.netgoogle.com. The prefix "Nor-" in its name signifies the absence of a methyl group on the nitrogen atom, distinguishing it from ephedrine and pseudoephedrine srtmun.ac.in. Chemically, this compound is a vicinal amino alcohol, characterized by an amino group and a hydroxyl group on adjacent carbon atoms of a propyl chain attached to a phenyl ring.

A critical aspect of this compound and related ephedra alkaloids is their stereochemistry. The molecule possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2S)-norephedrine, (1S,2R)-norephedrine, (1R,2R)-norpseudoephedrine, and (1S,2S)-norpseudoephedrine gsconlinepress.comwikipedia.orgnih.govresearchgate.netresearchgate.netnih.govwikipedia.orgresearchgate.netgoogle.comd-nb.infolibretexts.orgrsc.orguni-duesseldorf.desigmaaldrich.combts.gov. The term "this compound" specifically refers to the threo diastereomers, while "norephedrine" denotes the erythro diastereomers wikipedia.orglibretexts.org. The (1S,2S) stereoisomer of this compound is also commonly known as cathine (B3424674) nih.govresearchgate.netnih.govwikipedia.org. The precise stereochemical configuration significantly influences the compound's physical properties, biological activity, and synthetic accessibility, making stereochemical control a paramount concern in its research and synthesis gsconlinepress.comnih.govresearchgate.netlibretexts.org.

Table 1: Stereoisomers of this compound and Norephedrine (B3415761)

| Common Name(s) | Stereochemistry | Diastereomer Class |

| (1R,2S)-Norephedrine | (1R,2S) | Erythro |

| (1S,2R)-Norephedrine | (1S,2R) | Erythro |

| (1R,2R)-Norpseudoephedrine | (1R,2R) | Threo |

| (1S,2S)-Norpseudoephedrine (Cathine) | (1S,2S) | Threo |

Significance of this compound in Chemical and Biochemical Research

This compound holds substantial significance in both chemical synthesis and biochemical investigations.

Chemical Research: In organic chemistry, this compound and its stereoisomers are recognized as valuable chiral building blocks and synthons. Their vicinal amino alcohol structure makes them versatile intermediates for the synthesis of complex molecules, including various active pharmaceutical ingredients (APIs) researchgate.netrsc.orggoogle.com. Researchers have focused on developing efficient and stereoselective synthetic strategies to access specific isomers, employing both traditional chemical methods and modern biocatalytic approaches researchgate.netgoogle.comrsc.orguni-duesseldorf.desigmaaldrich.comgoogle.comresearchgate.net. These synthetic efforts are crucial for obtaining enantiomerically pure compounds required for pharmaceutical development. Furthermore, analytical techniques such as gas chromatography-infrared spectroscopy (GC-IR) and chiral chromatography are employed for the identification, characterization, and enantiomeric analysis of this compound and its related compounds faa.govspectra-analysis.com. This compound can also arise as a metabolite from the N-demethylation of pseudoephedrine, highlighting its role in metabolic pathways wikipedia.org.

Biochemical Research: Biochemically, this compound is known for its sympathomimetic properties, acting primarily as a releasing agent of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) gsconlinepress.comnih.govresearchgate.netijhalal.orgnih.govwikipedia.orgbiosynth.comncats.ioresearchgate.net. This action underlies its pharmacological effects, including its use as an appetite suppressant and its influence on locomotor activity nih.govresearchgate.netresearchgate.net. Research has also explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease, where it may influence dopamine pathways and oxidative stress markers ijhalal.orgijhalal.org. Within the biosynthesis of ephedra alkaloids, this compound and norephedrine serve as key precursors, undergoing N-methylation to form pseudoephedrine and ephedrine, respectively nih.govresearchgate.netnih.gov. Studies investigating its interaction with neurotransmitter systems, such as dopamine receptors in the nucleus accumbens shell, are crucial for understanding its behavioral and anorectic effects nih.govresearchgate.net.

Table 2: Key Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound; (±)-Norpseudoephedrine; 2-amino-1-phenylpropan-1-ol | nih.govsynzeal.comcaymanchem.com |

| Synonyms | Cathine; Pseudonorephedrine; (+)-Norpseudoephedrine; d-norpseudoephedrine; L-Norpseudoephedrine | nih.govwikipedia.orgncats.io |

| Molecular Formula | C9H13NO | nih.govsynzeal.comcaymanchem.com |

| Molecular Weight | 151.21 g/mol | nih.govsynzeal.comcaymanchem.com |

| CAS Number | 36393-56-3 (for this compound); 1485-15-0 (for this compound hydrochloride); 37577-07-4 (for L-Norpseudoephedrine) | wikipedia.orgsynzeal.comcaymanchem.com |

| Solubility (HCl salt) | DMSO: Soluble; Ethanol: Sparingly soluble; PBS (pH 7.2): Sparingly soluble | caymanchem.com |

| Chemical Class | Phenethylamine, Amphetamine derivative, Phenylpropanolamine | researchgate.netnih.govwikipedia.org |

The ongoing research into this compound's synthesis, stereochemistry, and biochemical roles underscores its enduring importance in the fields of medicinal chemistry, pharmacology, and synthetic organic chemistry.

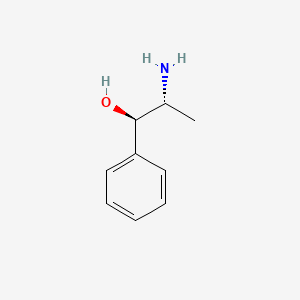

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNKOYKMWOXYQA-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045718 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and alcohol | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

37577-07-4, 14838-15-4 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norpseudoephedrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPSEUDOEPHEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ0FVC4PXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/ | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Norpseudoephedrine and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities. Various strategies have been developed to control the formation of the desired diastereomers and enantiomers of norpseudoephedrine.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful tool for establishing chirality. In the context of this compound synthesis, this often involves the reduction of a prochiral ketone or imine precursor using a chiral catalyst. A notable method involves the asymmetric transfer hydrogenation (ATH) of a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one. acs.orgfigshare.comresearchgate.netsigmaaldrich.comcapes.gov.brcapes.gov.br This approach, utilizing well-defined chiral rhodium complexes such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN) with a formic acid/triethylamine mixture as the hydrogen source, allows for the synthesis of all four stereoisomers of norephedrine (B3415761) and this compound. acs.orgfigshare.comresearchgate.net The reactions are typically fast, occurring at room temperature within 15 minutes, and proceed with high stereoselectivity through a dynamic kinetic resolution process. acs.orgresearchgate.netsigmaaldrich.com

Another approach to asymmetric hydrogenation involves the reduction of α-amino ketones. For instance, the enantioselective synthesis of related compounds has been achieved through the hydrogenation of an α-amino ketone in the presence of rhodium and a chiral bidentate phosphine (B1218219) ligand, (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methylaminocarbonyl pyrrolidine (B122466) (MCCPM), yielding the product with high enantiomeric excess. d-nb.info

Table 1: Asymmetric Hydrogenation for this compound Synthesis

| Precursor | Catalyst/Reagent | Key Feature | Product Stereoisomer(s) | Reference |

|---|---|---|---|---|

| Prochiral cyclic sulfamidate imine | (S,S)- or (R,R)-Cp*RhCl(TsDPEN) / HCO₂H/Et₃N | Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution | All four stereoisomers | acs.orgfigshare.comresearchgate.net |

| α-Amino ketone | Rhodium / MCCPM | Enantioselective reduction | Chiral α-amino alcohols | d-nb.info |

Biocatalytic Synthesis Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, lyases, and alcohol dehydrogenases are employed to construct the chiral centers of this compound with high precision.

One prominent biocatalytic route involves a two-step enzyme cascade. researchgate.netucl.ac.ukrsc.org This can start with a carboligation reaction to form a chiral α-hydroxy ketone, followed by a stereoselective transamination. For example, an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase can be combined with either an (S)- or (R)-selective ω-transaminase to produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purity (ee >99% and de >98%). ucl.ac.ukrsc.org To access the other stereoisomers, a different strategy combines an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase, yielding (1S,2S)-norpseudoephedrine. d-nb.infoucl.ac.ukrsc.org

Another biocatalytic approach utilizes a lyase-catalyzed reaction. For instance, a method for producing (1S,2S)-norpseudoephedrine (cathine) involves the reaction of benzaldehyde (B42025) with an acetyl donor catalyzed by an (S)-selective lyase, followed by a second step where the intermediate is reacted with an amine donor via an (S)-selective transaminase. google.com The use of immobilized enzymes in these cascades has also been explored to improve reusability and facilitate downstream processing. ntnu.eduresearchgate.net Furthermore, promiscuous enzymatic activities are being investigated, such as the use of a hydroxynitrile lyase from Baliospermum montanum (BmHNL) for a diastereoselective Henry reaction to produce precursors for d-norpseudoephedrine. figshare.com

Table 2: Biocatalytic Synthesis of this compound Stereoisomers

| Enzyme(s) | Reaction Type | Starting Material(s) | Product Stereoisomer(s) | Reference |

|---|---|---|---|---|

| (R)-selective carboligase and (S)- or (R)-selective ω-transaminase | Two-step cascade | Pyruvate and benzaldehyde | (1R,2S)-Norephedrine or (1R,2R)-Norpseudoephedrine | ucl.ac.ukrsc.org |

| (S)-selective transaminase and (S)-selective alcohol dehydrogenase | Two-step cascade | 1-Phenylpropane-1,2-dione | (1S,2S)-Norpseudoephedrine | d-nb.infoucl.ac.ukrsc.org |

| (S)-selective lyase and (S)-selective transaminase | Two-step cascade | Benzaldehyde and acetyl donor | (1S,2S)-Norpseudoephedrine (Cathine) | google.com |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) and (S)- or (R)-selective amine transaminase (ATA) | Two-step cascade | Aromatic aldehyde | (1S)-Nor(pseudo)ephedrine analogues | researchgate.netpolimi.it |

Diastereoselective Synthesis Strategies

Diastereoselective strategies focus on controlling the relative stereochemistry of the two chiral centers. One approach involves the diastereoselective reduction of chiral precursors. For example, the reduction of chiral 2-hydroxyamino-1-phenylpropanone or 1-hydroxy-1-phenyl-2-propanone-2-O-methyloxime can lead to the desired diastereomers. mdma.ch Similarly, diastereoselective phenylation of N-protected alaninal (B1666806) derivatives and methylation of chiral O-protected cyanohydrins have been reported. mdma.ch

A one-pot synthesis method has been developed that provides this compound in high diastereoselectivity. google.com This method involves the inversion of the stereochemistry at the benzylic carbon of norephedrine through the nucleophilic cyclization and subsequent hydrolysis of an oxazolidinone intermediate. google.comgoogleapis.com This process can be used to synthesize both (1S,2S)-norpseudoephedrine and (1R,2R)-norpseudoephedrine from their corresponding norephedrine isomers. google.com

Enantioselective Preparation Techniques

Enantioselective techniques are designed to produce a single enantiomer of a desired diastereomer.

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. The asymmetric transfer hydrogenation of the prochiral cyclic sulfamidate imine mentioned earlier is a prime example of a process that proceeds with DKR, enabling the efficient synthesis of all four stereoisomers of norephedrine and this compound. acs.orgfigshare.comresearchgate.net The success of this method relies on the rapid racemization of the starting material under the reaction conditions, allowing the chiral catalyst to selectively convert it to a single product stereoisomer.

Chiral Catalyst Development in this compound Synthesis

The development of new and efficient chiral catalysts is central to advancing the enantioselective synthesis of this compound. Asymmetric reduction of prochiral ketones using catalytic and stoichiometric chiral reducing agents is a key area of research. mdma.ch Reagents like CBS-oxazaborolidine-catalyzed borane (B79455) and (-)-B-chlorodiisopinocampheylborane (dIpc₂BCl) have proven highly effective for the asymmetric reduction of various α-functionalized ketones, leading to the corresponding alcohols with high enantioselectivity. mdma.ch

The rhodium complexes, (S,S)- and (R,R)-Cp*RhCl(TsDPEN), are well-defined chiral catalysts that have demonstrated high efficiency and stereoselectivity in the asymmetric transfer hydrogenation for this compound synthesis. acs.orgfigshare.comresearchgate.net The development of such catalysts, which can operate under mild conditions and provide high yields and selectivities, is crucial for the practical and large-scale production of enantiomerically pure this compound isomers.

Derivatization and Transformation Reactions of this compound

Chemical Modifications and Analog Preparation

The molecular architecture of this compound, featuring both a primary amine and a secondary alcohol, provides reactive sites for a multitude of chemical transformations. These modifications are pivotal for synthesizing a diverse array of analogs, which facilitates research into structure-activity relationships and the development of novel compounds.

Key derivatization strategies include modifications at the nitrogen and oxygen atoms. N-alkylation of the primary amino group is a common method for preparing analogs. For instance, N-methylation transforms this compound into its well-known counterpart, pseudoephedrine. The hydroxyl group is also a frequent target for modification. Acylation with agents like acyl chlorides can produce ester derivatives, potentially altering the compound's pharmacokinetic profile.

The inherent chirality of this compound makes it a valuable asset in stereoselective synthesis. It can function as a chiral auxiliary, a stereogenic unit temporarily integrated into a compound to guide the stereochemical course of a reaction. wikipedia.orgharvard.edunih.gov For example, after reacting this compound with a carboxylic acid to form an amide, the stereocenters of the auxiliary direct the stereoselective alkylation at the α-carbon. wikipedia.orgcaltech.edu Subsequent cleavage of the amide bond releases the enantiomerically enriched product and allows for the recovery of the auxiliary. wikipedia.org

Another significant transformation is the reaction of this compound with aldehydes or ketones to form oxazolidine (B1195125) derivatives. nih.govresearchgate.netresearchgate.net This reaction creates a heterocyclic ring system which can serve as a crucial intermediate in the synthesis of other complex chiral molecules. nih.govresearchgate.netresearchgate.net For instance, the condensation of norephedrine (a diastereomer of this compound) with acetaldehyde (B116499) yields 2,4-dimethyl-5-phenyloxazolidine. nih.gov Furthermore, synthetic strategies have been developed for the stereochemical inversion of the benzylic hydroxyl group, converting this compound into its diastereomer, norephedrine, and vice versa, often via an oxazolidinone intermediate. tandfonline.comgoogle.com

Table 1: Examples of this compound Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Product Class/Example | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Primary Amine | Secondary Amine (e.g., Pseudoephedrine) | researchgate.net |

| Acylation | Acyl Chloride / Anhydride | Hydroxyl Group | Ester Derivative | google.com |

| Oxazolidine Formation | Aldehyde / Ketone (e.g., Acetaldehyde) | Amine and Hydroxyl | Oxazolidine Derivative (e.g., 2,4-dimethyl-5-phenyloxazolidine) | nih.govresearchgate.netresearchgate.net |

| Use as Chiral Auxiliary | Carboxylic Acid, Base, Alkyl Halide | Amine (forms temporary amide) | α-Substituted Carboxylic Acid (after cleavage) | wikipedia.orgcaltech.edu |

| Stereochemical Inversion | Mesyl Chloride, Base; then Hydrolysis | Benzylic Hydroxyl | Diastereomer (Norephedrine) | tandfonline.comgoogle.com |

Role in Precursor Chemistry Research

This compound is a compound of significant interest in the field of precursor chemistry due to its structural identity as a phenylpropanolamine, which makes it a direct precursor to amphetamine. google.comgoogle.comincb.org Research in this domain is critical for forensic science and law enforcement, as it aims to understand the synthetic pathways from this compound to controlled substances, thereby aiding in the identification of illicit manufacturing operations. miastoprzyszlosci.com.pl

The primary conversion pathway studied is the reduction of this compound's benzylic hydroxyl group to yield amphetamine. oup.comgoogle.com This transformation preserves the stereochemistry at the carbon atom bearing the amino group, meaning (+)-(1S,2S)-norpseudoephedrine yields (+)-(S)-amphetamine. google.com Illicit synthesis methods often employ reagents such as hydriodic acid with red phosphorus or heating with thionyl chloride followed by catalytic hydrogenation. google.comgoogle.com The investigation of these reduction methods is a cornerstone of forensic chemistry.

Additionally, this compound is structurally related to cathinone (B1664624) through oxidation. The oxidation of the secondary alcohol in this compound to a ketone function yields cathinone. europa.euwikipedia.org Cathinone itself is a labile compound that can be reduced back to cathine (B3424674) ((+)-norpseudoephedrine) or norephedrine. wikipedia.org

A crucial aspect of precursor chemistry research is the development of analytical techniques for impurity profiling. miastoprzyszlosci.com.pl The specific synthetic route and reagents used in clandestine laboratories often generate characteristic by-products. miastoprzyszlosci.com.plunodc.org Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate and identify these route-specific impurities in seized drug samples. miastoprzyszlosci.com.plnih.gov For example, the presence of 1,2-dimethyl-3-phenylaziridine (B1212488) is considered a marker for amphetamine synthesized from ephedrine (B3423809) or pseudoephedrine, indicating a similar pathway from this compound. miastoprzyszlosci.com.plnih.govnih.gov Identifying these impurity profiles allows forensic experts to determine the manufacturing method and potentially link different drug seizures to a common source. miastoprzyszlosci.com.pl

Table 2: this compound in Transformation Reactions for Controlled Substances

| Starting Material | Reaction Type | Key Reagent(s) | Product | Forensic Significance | Reference(s) |

|---|---|---|---|---|---|

| This compound | Reduction | Hydriodic Acid / Red Phosphorus | Amphetamine | Key illicit synthesis route for amphetamine. | google.comgoogle.com |

| This compound | Chlorination, then Hydrogenation | Thionyl Chloride, then H₂/Catalyst | Amphetamine | Alternative illicit synthesis route for amphetamine. | google.comgoogle.com |

| This compound | Oxidation | Oxidizing Agent (e.g., KMnO₄) | Cathinone | Establishes the chemical link to synthetic cathinones. | europa.eu |

Sophisticated Analytical Characterization of Norpseudoephedrine and Its Isomers

Enantiomeric Separation and Purity Determination

Distinguishing between the stereoisomers of norpseudoephedrine, such as its diastereomer norephedrine (B3415761), is a significant analytical challenge. Each isomer can exhibit different biological activities, necessitating methods that can resolve these closely related compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the enantiomeric separation of this compound. Chiral stationary phases are commonly employed to achieve resolution. For instance, an Agilent InfinityLab Poroshell Chiral-CD column (100 mm × 2.1 mm, 2.7 μm) has been successfully used for the enantiomeric separation of ephedra alkaloids, including this compound. e-nps.or.kr The separation is typically achieved under specific isocratic elution conditions with a mobile phase consisting of an aqueous buffer and an organic modifier. e-nps.or.kr

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly when coupled with chiral derivatization. bts.govnih.govresearchgate.net This approach involves reacting the analytes with a chiral derivatizing agent to form diastereomeric derivatives that can be separated on a standard achiral GC column. A commonly used reagent is (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). bts.govnih.govresearchgate.net The resulting derivatives of (+)-norpseudoephedrine and its isomers can then be resolved and identified based on their retention times and mass spectra. bts.govnih.gov This method has proven effective for the simultaneous analysis of multiple ephedrine-related compounds. nih.gov

| Technique | Column | Mobile Phase / Carrier Gas | Derivatization Reagent | Detection | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm) | 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and Methanol:Acetonitrile (70:30, v/v) | N/A | Diode Array Detector (DAD) at 210 nm | e-nps.or.kr |

| UPLC-MS/MS | ACQUITY UPLC HSS PFP (100 mm × 2.1 mm, 1.8 μm) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile | N/A | Tandem Mass Spectrometry (ESI+) | e-nps.or.kr |

| GC-MS | 60 m HP-5MS (0.25 mm ID, 0.25 µm film thickness) | Helium | (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Mass Spectrometry | bts.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the stereochemical details of this compound. mmu.ac.uk Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule. researchgate.netnih.gov For stereochemical assignment, specific NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative spatial proximity of protons, which can help differentiate between diastereomers like this compound and norephedrine.

Infrared (IR) spectroscopy complements NMR by providing information about the functional groups present in the molecule. mmu.ac.ukmdma.ch The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) and amine (-NH₂) groups. While IR is generally less powerful than NMR for detailed stereochemical elucidation on its own, vapor phase infrared detection can be used to differentiate between closely related compounds like cathinone (B1664624) and cathine (B3424674) ((+)-norpseudoephedrine). mdma.ch

| Spectroscopic Technique | Key Observations | Application | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons on the chiral centers. | Determination of relative stereochemistry. | researchgate.netnih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms, particularly the chiral carbons. | Confirmation of molecular structure and differentiation of isomers. | researchgate.net |

| IR Spectroscopy | Characteristic absorption bands for -OH and -NH₂ functional groups. | Functional group identification and differentiation from related compounds. | mdma.ch |

Quantitative Analysis in Complex Research Matrices

Accurate quantification of this compound in complex samples, such as botanical extracts, requires the development and validation of sensitive and specific analytical methods.

The development of a quantitative analytical method involves optimizing several parameters, including sample preparation, chromatographic separation, and detection. zenodo.org Validation is then performed according to established guidelines to ensure the method is reliable, accurate, and precise. preprints.orgmdpi.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). preprints.orgresearchgate.net

For instance, a UPLC-MS/MS method for the analysis of amphetamine-related drugs, including this compound (cathine), in blood was validated with a limit of quantification (LOQ) and detection (LOD) of 20 ng/mL for all analytes. preprints.org The accuracy of this method was reported to be between 89–118%, with precision within 20%. preprints.org Similarly, a GC-MS method for determining cathinone, this compound, and norephedrine in hair samples reported an LOD of 0.03-0.08 ng/mg and an LOQ of 0.10-0.24 ng/mg. nih.gov

| Technique | Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|---|

| UPLC-MS/MS | Blood | Not Specified | 20 ng/mL | 20 ng/mL | 89-118% | <20% | preprints.org |

| GC-MS | Hair | Not Specified | 0.03-0.08 ng/mg | 0.10-0.24 ng/mg | Not Specified | 10-15% (Interday) | nih.gov |

| HPLC-DAD | Solid and Liquid Samples | 1.25-80 ng/mL | Not Specified | Not Specified | 90.3-113.6% | <9.4% | e-nps.or.kr |

This compound, specifically the (+)-(1S,2S) isomer known as cathine, is a naturally occurring alkaloid in the leaves of the Catha edulis (Khat) plant. researchgate.netnih.gov The concentration of cathine and other phenylpropylamino alkaloids can vary between different accessions of the plant. nih.gov Upon harvesting and drying of the plant material, the primary psychoactive component, cathinone, readily converts to cathine. mdma.ch

Analytical methods such as GC-MS and NMR have been developed for the quantitative determination of these alkaloids in Khat leaves. researchgate.netbdu.edu.et A novel GC-MS analysis method was developed for the quantitative determination of phenylpropylamino alkaloids, including (+)-cathine, in Khat leaves. researchgate.net Proton NMR has also been utilized to determine the levels of cathine in different parts of the Khat plant, noting that tender leaves contain cathinone while older leaves primarily contain cathine. bdu.edu.et

| Analytical Technique | Finding | Reference |

|---|---|---|

| GC-MS | Developed for quantitative determination of phenylpropylamino alkaloids, including (+)-cathine, in Khat leaves. researchgate.net | researchgate.netnih.gov |

| ¹H NMR | Used to determine the levels of cathine, finding it predominantly in older leaves of the Khat plant. bdu.edu.et | bdu.edu.et |

| GC-MS | Concentrations of this compound in the hair of Khat chewers ranged from 0.57 to 23.9 ng/mg. nih.gov | nih.gov |

Mechanistic Research on Norpseudoephedrine S Biological Interactions Pre Clinical and in Vitro Focus

Neurotransmitter System Modulation Studies

Norpseudoephedrine primarily exerts its effects by modulating the activity of monoamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862).

Investigations on Dopaminergic Receptor Interactions (e.g., D1, D2)

In vivo and in vitro studies have demonstrated that this compound's effects are mediated, in part, through its interaction with dopamine D1 and D2-like receptors. researchgate.net Research in rat models has shown that the anorectic and weight-loss effects of D-norpseudoephedrine (cathine) involve both D1 and D2 dopamine receptors in the nucleus accumbens shell, a key brain region for reward and motivation. researchgate.net Systemic and direct administration of D1 and D2 antagonists into the nucleus accumbens shell partially reversed the suppression of food intake and weight loss induced by this compound. researchgate.net Furthermore, this compound was found to modulate the spiking activity of neurons in this region, an effect that correlates with its known stimulant properties. researchgate.net While direct binding affinity studies for this compound at D1 and D2 receptors are not extensively detailed in the provided information, the functional data strongly suggest a significant role for these receptors in mediating its biological effects. researchgate.net

Noradrenergic and Adrenergic Receptor Binding Studies

This compound is known to act on the noradrenergic system. While it is established that this compound acts on α1-adrenergic receptors, detailed binding affinity data (Ki values) for various adrenergic receptor subtypes are not consistently reported across studies. researchgate.net However, research on related compounds like ephedrine (B3423809) indicates weak affinity for alpha2-adrenergic receptors, with Ki values around 5 µM, and no significant activity at beta-adrenergic or alpha1-adrenergic receptors. researchgate.net The primary mechanism of action for many phenethylamines, including this compound, is often indirect, involving the release of norepinephrine rather than direct receptor agonism. researchgate.netwikipedia.org

Monoamine Transporter Activity Profiling

A significant aspect of this compound's mechanism of action is its interaction with monoamine transporters. It functions as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT). researchgate.netfrontiersin.org This means it is taken up into the presynaptic neuron by these transporters, leading to the release of norepinephrine and dopamine. wikipedia.org

In vitro studies have shown that cathine (B3424674) is a substrate for NET and DAT. frontiersin.org The Michaelis-Menten constant (Km), a measure of substrate affinity, was found to be 21-fold higher for DAT compared to NET, indicating a lower affinity for DAT. frontiersin.org The maximum transport velocity (vmax) was 10-fold higher for DAT. frontiersin.org This suggests that while this compound can be transported by both, its interaction with NET is more efficient at lower concentrations. frontiersin.org Notably, this compound shows negligible activity at the serotonin (B10506) transporter (SERT). researchgate.net

Table 1: Monoamine Transporter Activity of this compound (Cathine)

| Transporter | Activity | Km (µM) | Vmax (pmol/mg protein/min) |

|---|---|---|---|

| NET | Substrate | Lower affinity compared to DAT | - |

| DAT | Substrate | 46.0 ± 17.3 | Higher than for NET |

| SERT | Inactive | - | - |

Data compiled from in vitro studies. researchgate.netfrontiersin.org

In Vitro Pharmacological Characterization

The pharmacological profile of this compound has been further defined through various in vitro assays, providing insights into its cellular interactions and how it compares to structurally similar compounds.

Cellular and Subcellular Interaction Mechanisms

In vitro studies using cell systems have helped to characterize the transport of this compound. It has been identified as a substrate for the organic cation transporter 2 (OCT2), with a Km value of 46.0 ± 17.3 µM. frontiersin.org This transporter is involved in the uptake of various compounds in tissues like the liver and kidneys, which can influence their metabolism and excretion. frontiersin.org The transport of this compound by OCT2 exhibits stereoselectivity, a property observed with other adrenergic drugs. frontiersin.org

Comparative Pharmacological Profiling with Related Phenethylamines

This compound belongs to the phenethylamine (B48288) class of compounds, which includes substances like amphetamine, ephedrine, and cathinone (B1664624). frontiersin.org Its pharmacological profile is often compared to these related molecules.

Like other phenethylamine derivatives such as diethylpropion, phentermine, and bupropion, this compound is suggested to exert its anorectic effects through similar pathways. frontiersin.org These drugs generally act as indirect sympathomimetics, stimulating the release of monoamine neurotransmitters. wikipedia.orgfrontiersin.org

Compared to amphetamine, cathinone, and mephedrone, which also predominantly cause release through NET and DAT, this compound (cathine) demonstrates a clear preference for these transporters over SERT. researchgate.net The structural similarity among these compounds, particularly the phenethylamine backbone, accounts for their overlapping mechanisms of action. nih.gov However, subtle differences in their chemical structure, such as the presence or absence of a methyl group on the amine, can lead to variations in their potency and selectivity for different transporters and receptors. researchgate.netfrontiersin.org

Table 2: Comparative Monoamine Transporter Activity of Phenethylamines

| Compound | Primary Transporter Interaction |

|---|---|

| This compound (Cathine) | NET and DAT substrate |

| Amphetamine | NET and DAT releaser |

| Methamphetamine | NET and DAT releaser |

| Cathinone | NET and DAT releaser |

| MDMA | SERT, NET, and DAT releaser |

Data based on in vitro transporter release and uptake inhibition assays. researchgate.netwikipedia.org

Biochemical Metabolism of Norpseudoephedrine

In Vitro Metabolic Pathways Identification

In vitro studies are crucial for elucidating the specific enzymes and primary metabolic routes of a compound. For norpseudoephedrine, these investigations have identified key enzyme systems and characterized the resulting metabolites.

The metabolism of this compound and related phenylpropanolamines involves multiple enzyme systems. While a significant portion of this compound is excreted unchanged, several enzymes contribute to its biotransformation. nih.gov

Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily of enzymes, primarily located in the liver, is a major contributor to the Phase I metabolism of many drugs. ebmconsult.com For compounds structurally similar to this compound, such as ephedrine (B3423809), CYP enzymes are involved in processes like N-demethylation. drugbank.com Specifically, brain CYP2D and UGT1A have been shown to mediate the metabolism of dopamine (B1211576) and serotonin (B10506), highlighting the role of these enzymes in the biotransformation of monoamines. nih.gov While direct evidence for specific CYP isozymes metabolizing this compound is limited in the provided results, the hydroxylation of the phenyl ring to form metabolites like 4-hydroxynorephedrine suggests CYP-mediated activity. nih.gov

Monoamine Oxidase (MAO): this compound, due to the methyl group at its alpha carbon, is not a substrate for monoamine oxidase (MAO). wikipedia.org This is a key distinction from other monoamines, and it influences the compound's metabolic fate and pharmacological activity.

UDP-Glucuronosyltransferase (UGT): UGTs are critical Phase II enzymes that conjugate xenobiotics with glucuronic acid, increasing their water solubility and facilitating their excretion. criver.commdpi.com While direct evidence of this compound glucuronidation is not explicitly detailed in the search results, the formation of conjugated metabolites is a common pathway for similar compounds. For instance, p-hydroxylated metabolites of selegiline (B1681611), a compound that can be metabolized to this compound, are largely excreted as conjugates. su.ac.th UGT enzymes, particularly UGT1A1, UGT1A9, and UGT2B7, are known to be heavily involved in drug metabolism. ebmconsult.com

The metabolism of this compound results in the formation of several key metabolites. These have been identified through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS).

One of the primary metabolic pathways for cathinone (B1664624), a related compound, is the reduction of its keto group to form norephedrine (B3415761) and this compound. d-nb.inforesearchgate.net this compound itself can be a metabolite of other drugs, such as selegiline and famprofazone. su.ac.thoup.com

Key identified metabolites of related compounds that provide insight into this compound's potential metabolism include:

4-Hydroxynorephedrine: This metabolite is formed through aromatic hydroxylation. nih.gov

Conjugated metabolites: While specific conjugates of this compound are not detailed, the excretion of related compounds as glucuronide or sulfate (B86663) conjugates is a known metabolic route. su.ac.thmurdoch.edu.au

The table below summarizes metabolites identified from related compounds, which could be indicative of this compound's metabolic pathways.

| Precursor Compound | Metabolite | Metabolic Pathway |

| Norephedrine | 4-Hydroxynorephedrine | Aromatic Hydroxylation |

| Norephedrine | 1,2-dihydroxy-1-phenylpropane | Not specified |

| Norephedrine | 1-hydroxy-1-phenylpropan-2-one (B1202110) | Not specified |

| Norephedrine | Hippuric acid | Side-chain degradation |

| Cathinone | Norephedrine | Keto reduction |

| Cathinone | This compound | Keto reduction |

| Selegiline | (1R,2R)-Norpseudoephedrine | β-carbon hydroxylation |

| Famprofazone | This compound | Not specified |

This table is based on data from studies on norephedrine, cathinone, selegiline, and famprofazone. nih.govsu.ac.thd-nb.inforesearchgate.netoup.com

Pre-clinical Metabolic Fate Studies

Pre-clinical studies in animal models provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of a drug, offering insights into its in vivo behavior.

The primary route of excretion for this compound and its metabolites is through the kidneys into the urine. nih.govijhalal.org Studies in humans have shown that a large percentage of an administered dose of structurally similar compounds is excreted in the urine within 24 hours. nih.gov For norephedrine, over 90% of the dose was excreted in the first day in human subjects. nih.gov The rate of excretion can be influenced by urinary pH because this compound is a weak base. nih.gov

In rats administered norephedrine, approximately 80% of the administered radioactivity was excreted in the first day. nih.gov In rabbits, this figure was between 85-95% of the dose. nih.gov

Mass balance studies aim to account for the total administered dose of a compound by measuring its excretion in urine, feces, and expired air.

In a study involving norephedrine administered to rats, the major urinary metabolite was the unchanged drug, accounting for 48% of the dose, followed by 4-hydroxynorephedrine at 28%. nih.gov In rabbits, the metabolic profile was different, with the major metabolites being conjugates of 1,2-dihydroxy-1-phenylpropane (31% of the dose) and 1-hydroxy-1-phenylpropan-2-one (27%), while unchanged norephedrine accounted for only 8% of the dose. nih.gov In humans, the vast majority of a norephedrine dose (86%) was excreted unchanged. nih.gov

The table below summarizes the excretion data from a mass balance study of norephedrine in different species.

| Species | Unchanged Drug (% of dose) | 4-Hydroxynorephedrine (% of dose) | Conjugates of 1,2-dihydroxy-1-phenylpropane (% of dose) | Conjugates of 1-hydroxy-1-phenylpropan-2-one (% of dose) | Hippuric Acid (% of dose) | Total Excreted in 24h (% of dose) |

| Human | 86% | Minor | Not Reported | Not Reported | Minor | >90% |

| Rat | 48% | 28% | Not Reported | Not Reported | Trace | ~80% |

| Rabbit | 8% | Not Reported | 31% | 27% | 20% | 85-95% |

This table is based on data from a study on norephedrine. nih.gov

Regulatory and Research Implications of Norpseudoephedrine S Chemical Classification

Impact on Synthetic Research and Precursor Control

The regulation of norpseudoephedrine as a precursor chemical is a critical component of global strategies to combat the illicit manufacture of amphetamines. service.gov.ukunodc.org International agreements, such as the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988, provide the framework for these controls. europa.eu This convention and national regulations categorize substances like this compound based on their potential for use in illicit drug synthesis. europa.eudrugsandalcohol.ie

For legitimate synthetic research, these regulations introduce significant logistical and administrative hurdles. Researchers in academic and industrial settings must navigate a stringent set of requirements to acquire and use this compound and other listed chemicals. www.gov.ukarizona.edu These often include:

Licensing and Registration: Laboratories and individual researchers are typically required to obtain specific licenses from national drug enforcement or health agencies to handle controlled substances. www.gov.ukarizona.edu

Record-Keeping and Reporting: Strict inventory and usage logs must be maintained, detailing every milligram of the substance from acquisition to disposal. These records are subject to inspection by regulatory authorities. arizona.edu

Security Measures: Secure storage and controlled access are mandated to prevent diversion of the chemical. osti.gov

Purchasing Restrictions: The purchase of listed chemicals is often restricted, requiring special permits and vendor verification. arizona.edu

These control measures are designed to create a paper trail and make it more difficult for individuals or organizations to divert these chemicals for illicit purposes. unodc.org However, an unintended consequence for the scientific community is the increased time and financial cost associated with conducting research. www.gov.uk The administrative burden can be a significant barrier, particularly for academic institutions with limited resources. acs.orgresearchgate.nettimeshighereducation.com

The effectiveness of precursor control has been a subject of ongoing study. While these regulations can disrupt illicit drug production, they have also led to the emergence of "designer precursors" or "pre-precursors." europa.eudrugsandalcohol.ie These are closely related, uncontrolled chemicals that can be readily converted into the desired precursor, thereby circumventing existing regulations. drugsandalcohol.iestate.gov This cat-and-mouse game between regulators and illicit manufacturers necessitates constant vigilance and adaptation of control lists.

Academic Challenges in Investigating Controlled Substances

Academic research on controlled substances like this compound faces a unique set of challenges that extend beyond the general difficulties of scientific investigation. The legal and regulatory framework surrounding these compounds creates a high barrier to entry for many researchers. www.gov.uk

One of the most significant hurdles is the licensing process. In many jurisdictions, academic research with Schedule 1 (or equivalent) controlled drugs requires a specific and often difficult-to-obtain license from a national authority, such as the Home Office in the UK or the Drug Enforcement Administration (DEA) in the United States. www.gov.ukarizona.edu This process can be time-consuming and costly, deterring some researchers from pursuing studies in this area. www.gov.uk

Beyond licensing, academic institutions must implement robust security and inventory management systems to comply with regulations. osti.govacs.orgtimeshighereducation.com This includes maintaining accurate, up-to-date records of all controlled substances and ensuring they are stored in secure, access-controlled locations. arizona.edu Failure to comply can result in severe penalties, including fines and the revocation of a researcher's registration. arizona.edu

The stigma associated with working with controlled substances can also present a challenge. Researchers may face misunderstandings or suspicion from colleagues or institutional review boards, despite the legitimate scientific goals of their work. www.gov.uk Furthermore, the sharing of research materials, a common practice in academia, is heavily restricted for controlled substances, requiring complex paperwork and verification of the recipient's credentials. arizona.edu These obstacles can slow the pace of research and hinder collaboration. osti.gov

Evolution of Scientific Understanding in Response to Classification Changes

The scientific understanding of this compound has evolved in tandem with changes in its regulatory classification. Historically, a racemic mixture containing this compound, known as phenylpropanolamine, was widely available as an over-the-counter decongestant and appetite suppressant. service.gov.uknih.gov This widespread availability facilitated some early research into its effects.

However, growing evidence of its use as a precursor for methamphetamine synthesis and concerns about potential health risks led to a re-evaluation of its status. service.gov.uknih.gov In the United States, the Food and Drug Administration (FDA) requested the removal of phenylpropanolamine from all drug products, citing an increased risk of hemorrhagic stroke. nih.gov This regulatory shift, mirrored in other countries, fundamentally changed the landscape for research.

The classification of this compound and its related compounds as controlled substances spurred further scientific inquiry into their precise mechanisms of action and potential for misuse. For example, research has since clarified that this compound (also known as cathine) is one of the active psychoactive compounds found in the khat plant (Catha edulis). wikipedia.org

The tightening of regulations also highlighted the need for more sensitive and specific analytical methods to detect and differentiate between various isomers and related compounds in both legitimate and illicit samples. This has driven innovation in forensic chemistry and toxicology.

The ongoing challenges of precursor control have also led to research into the effectiveness of these regulations. Studies have analyzed the impact of precursor controls on methamphetamine markets, finding that while they can cause disruptions, they can also lead to shifts in manufacturing methods and the use of alternative chemicals. anu.edu.aunih.govnih.govcardiff.ac.uk This body of research provides valuable feedback to policymakers, illustrating the dynamic interplay between regulation and the illicit drug trade and underscoring the need for adaptable and evidence-based control strategies.

常见问题

Basic Research Questions

What experimental methods are recommended for synthesizing norpseudoephedrine enantiomers with high stereoselectivity?

Methodological Answer:

- Catalytic Asymmetric Transfer Hydrogenation (ATH): Use chiral Rh-complexes (e.g., (S,S)- or (R,R)-Cp*RhCl(TsDPEN)) with HCO₂H/Et₃N to achieve enantioselective synthesis. This approach yields enantiomers of norephedrine and this compound with >95% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution (DKR): Combine ATH with DKR to optimize reaction conditions for prochiral substrates, ensuring energy-efficient pathways and reduced byproducts .

- Validation: Confirm stereochemistry via HPLC with chiral stationary phases or circular dichroism (CD) spectroscopy.

How can computational methods (e.g., quantum mechanics) predict this compound’s conformational stability in different phases?

Methodological Answer:

- Quantum Mechanical Modeling: Employ MP2, B3LYP, or M062X methods to calculate gas-phase and solvent-phase energy profiles. For example, MP2-level calculations reveal that this compound’s lowest-energy conformer in solution is stabilized by 2.2 kcal/mol compared to gas-phase results .

- Solvent Effects: Use implicit solvation models (e.g., PCM) to simulate aqueous environments. Compare population distributions of conformers (Table 3 in ).

- Visualization Tools: Generate molecular electrostatic potential (MEP) surfaces to identify reactive sites (e.g., oxygen atom activity in this compound) .

What pharmacological assays are suitable for evaluating this compound’s adrenergic activity?

Methodological Answer:

- In Vitro Receptor Binding Assays: Use radioligand displacement studies (e.g., [³H]-norepinephrine) on α- and β-adrenergic receptors to measure IC₅₀ values.

- Functional Assays: Employ isolated tissue preparations (e.g., rat vas deferens) to assess dose-dependent contractions/relaxations .

- In Vivo Models: Test cardiovascular effects in rodent models via telemetric blood pressure monitoring.

Advanced Research Questions

How can researchers resolve contradictions between computational predictions and experimental data on this compound’s bioactivity?

Methodological Answer:

- Cross-Validation Framework:

- Replicate Simulations: Compare MP2, DFT, and semi-empirical methods to identify method-dependent discrepancies (e.g., MP2 vs. B3LYP results for this compound conformers) .

- Experimental Benchmarking: Validate computational predictions with NMR crystallography or X-ray diffraction to resolve structural ambiguities.

- Error Analysis: Quantify systematic errors (e.g., basis set limitations) using statistical tools like root-mean-square deviation (RMSD) .

What strategies optimize the design of longitudinal studies on this compound’s metabolic fate in humans?

Methodological Answer:

- PEO Framework:

- Ethical Compliance: Submit protocols to IRB for approval, emphasizing informed consent and data anonymization .

How do researchers integrate multi-omics data (e.g., metabolomics, transcriptomics) to study this compound’s systemic effects?

Methodological Answer:

- Workflow Design:

- Metabolomic Profiling: Use untargeted LC-HRMS to identify this compound-derived metabolites in plasma/urine.

- Transcriptomic Analysis: Apply RNA-seq to assess gene expression changes in adrenergic pathways (e.g., ADRB2, ADRA1A).

- Network Pharmacology: Build interaction networks using tools like Cytoscape to map target-pathway associations .

Methodological Frameworks for Research Design

What criteria ensure a research question on this compound meets FINER standards?

Answer:

- Feasible: Align with available resources (e.g., access to chiral catalysts for synthesis).

- Interesting: Address gaps in enantiomer-specific pharmacokinetics.

- Novel: Explore understudied conformer-receptor interactions.

- Ethical: Exclude vulnerable populations in human trials.

- Relevant: Link to broader adrenergic drug development .

How to structure a scoping review on this compound’s toxicological profiles?

Answer:

- Arksey & O’Malley Framework:

- Identify Research Questions: Focus on acute vs. chronic toxicity in animal models.

- Screen Sources: Use PubMed/Scopus with keywords (“this compound” + “toxicity” + “adrenergic”).

- Chart Data: Tabulate LD₅₀ values, organ-specific effects, and species differences.

- Consult Experts: Validate findings with toxicologists .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。